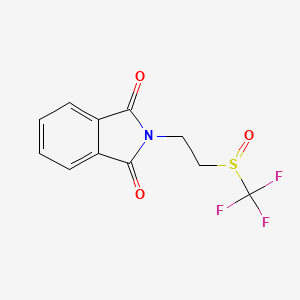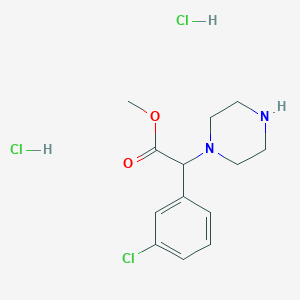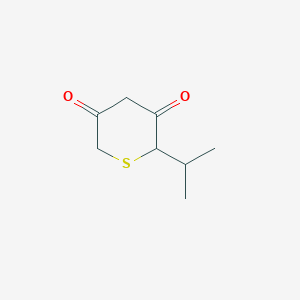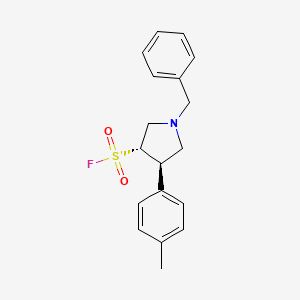
2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its trifluoromethanesulfinyl group and isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of isoindoline-1,3-dione with a suitable trifluoromethanesulfinyl-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents and solvents is also influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and binding affinity, influencing its biological and chemical properties.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique trifluoromethanesulfinyl group. Similar compounds may include other isoindole derivatives or compounds with different sulfinyl groups. The presence of the trifluoromethanesulfinyl group imparts distinct chemical and physical properties, making it a valuable compound in various applications.
List of Similar Compounds
Isoindoline-1,3-dione derivatives
Other trifluoromethanesulfinyl-containing compounds
Sulfinyl-containing heterocyclic compounds
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfinyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)19(18)6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMNPWLLAUUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
